2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDESDOIJUQKUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Halogenated Pyridine Precursors
A well-documented industrially viable process involves the preparation of 2-chloro-3-nitropyridin-4-ol, which serves as a precursor for further functionalization:
- Starting from picolinic acid hydrochloride, conversion to 4-chloropyridine-2-carboxamide is achieved by reaction with thionyl chloride followed by hydrolysis and ammonia treatment.
- Hoffmann degradation of the carboxamide with sodium hydroxide and bromine at controlled temperatures yields 4-chloro-2-aminopyridine.
- Nitration of 4-chloro-2-aminopyridine using a nitrating mixture (nitric acid and sulfuric acid) produces 4-chloro-2-amino-3-nitropyridine.
- Diazotization of the amino-nitropyridine with sodium nitrite and hydrochloric acid at low temperature, followed by hydrolysis at elevated temperatures, gives 4-chloro-3-nitropyridin-2-ol.
- Subsequent chlorination steps yield 2,4-dichloro-3-nitropyridine, which upon reaction with sodium acetate in dimethylformamide (DMF) affords 2-chloro-3-nitropyridin-4-ol.
This sequence is summarized in Table 1.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Picolinic acid hydrochloride | Thionyl chloride, reflux, then ammonia | 4-Chloropyridine-2-carboxamide | — |
| 2 | 4-Chloropyridine-2-carboxamide | NaOH + Br2, reflux | 4-Chloro-2-aminopyridine | ~47% (28g from 60g) |
| 3 | 4-Chloro-2-aminopyridine | HNO3/H2SO4 nitrating mixture | 4-Chloro-2-amino-3-nitropyridine | — |
| 4 | 4-Chloro-2-amino-3-nitropyridine | NaNO2/HCl diazotization, hydrolysis | 4-Chloro-3-nitropyridin-2-ol | — |
| 5 | 2,4-Dichloro-3-nitropyridine | Sodium acetate, DMF, 120°C | 2-Chloro-3-nitropyridin-4-ol | 50% |
Table 1: Key steps in the preparation of halogenated pyridine precursors for further functionalization
Introduction of the Tetrahydro-2H-pyran-4-yl Methoxy Group
The final step to obtain 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine involves substitution of the hydroxy group at the 3-position of the pyridine ring with the tetrahydropyranyl methoxy moiety. This is typically accomplished by:
- Reacting 2-chloro-3-hydroxypyridine derivatives with tetrahydro-2H-pyran-4-yl methanol or its activated derivatives under basic or phase-transfer catalysis conditions.
- Use of solvents such as DMF or acetonitrile and bases like diisopropylethylamine to facilitate nucleophilic substitution.
- Reaction temperature control (e.g., 90–100°C) for several hours ensures completion.
- Workup involves cooling, quenching in ice-water mixtures, filtration, and washing to isolate the etherified product.
This etherification step is crucial for attaching the tetrahydropyranyl group, which imparts unique physicochemical properties to the molecule.
Alternative Synthetic Routes and Multi-Component Reactions
While the above method is classical, recent literature indicates the use of multi-component reactions (MCRs) for related pyridine derivatives synthesis, which can streamline the process by combining several steps into one pot:
- MCRs involving malononitrile, benzaldehyde derivatives, and amino heterocycles in the presence of bases such as triethylamine or ammonium acetate have been reported to yield pyran and pyridine derivatives efficiently.
- These methods offer high atom economy, selectivity, and reduced purification steps.
- However, direct application to 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine synthesis requires further adaptation and validation.
Detailed Research Findings
Industrial Process Advantages
The described industrial process for halogenated pyridine precursors offers:
- Use of stable, cost-effective reagents.
- Fewer synthetic steps compared to prior art.
- Reactions conducted under controlled temperatures to optimize yield and purity.
- Use of common solvents (DMF, dichloromethane, toluene) and phase-transfer catalysts to enhance reaction rates.
Challenges and Considerations
- Control of reaction temperature during diazotization and hydrolysis is critical to avoid side reactions.
- Proper choice of chlorinated solvents (e.g., dichloromethane, dichloroethane) affects extraction and purification efficiency.
- The etherification step requires careful base and temperature selection to prevent decomposition of the tetrahydropyranyl group.
Data Summary
| Parameter | Condition | Outcome |
|---|---|---|
| Diazotization temperature | 0–5°C | Efficient conversion to hydroxy derivative |
| Hydrolysis temperature | 60–80°C | Complete hydrolysis within 3 hours |
| Etherification base | Diisopropylethylamine | High substitution efficiency |
| Etherification temperature | 90–100°C | 4–6 hours reaction time |
| Solvents | DMF, acetonitrile, dichloromethane | Optimal for solubility and reaction kinetics |
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: Under acidic or basic conditions, the tetrahydro-2H-pyran-4-ylmethoxy group can be hydrolyzed to yield the corresponding alcohol and pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, alcohols, and various oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism by which 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Key Analogs:
Comparison Notes:
- Electron-Withdrawing Effects : Chlorine at C2 (common in all analogs) enhances electrophilic substitution reactivity, critical for cross-coupling reactions in drug synthesis .
- Steric and Solubility Effects: The THP-methoxy group improves solubility compared to simpler methoxy or aryloxy substituents (e.g., 2-chloro-3-(naphthalen-1-yloxy)methylquinoline in ), which are more lipophilic and prone to π-π stacking .
- Halogen Diversity : Bromine and iodine substituents (e.g., in and ) increase molecular weight and polarizability, favoring applications in radiopharmaceuticals or heavy-atom crystallography .
Ether-Functionalized Pyridines
Key Analogs:
Comparison Notes:
- Solubility : The THP-methoxy group offers superior aqueous solubility compared to cyclohexylmethoxy or benzyloxy analogs due to its oxygen content and reduced hydrophobicity .
- Synthetic Flexibility : THP-methoxy groups are more amenable to deprotection than benzyloxy groups, enabling streamlined synthesis of downstream derivatives .
Quinoline and Pyridine Hybrids
Compounds like 2-chloro-3-(1H-pyrazol-4-yl)pyridine () and quinoline-based ethers () exhibit expanded aromatic systems. For example:
- 2-Chloro-3-(1H-pyrazol-4-yl)pyridine : The pyrazole ring introduces hydrogen-bonding sites, enhancing interactions with biological targets .
Key Difference: The pyridine-THP-methoxy scaffold lacks the extended conjugation of quinoline hybrids, reducing its planar rigidity but improving metabolic stability in vivo .
Biological Activity
Overview
2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a pyridine derivative characterized by the presence of a chlorine atom and a tetrahydro-2H-pyran-4-ylmethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity can provide insights into its applications in drug development.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine |
| CAS Number | 1350357-03-7 |
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 213.66 g/mol |
The biological activity of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is believed to involve its interaction with specific molecular targets, including enzymes and receptors. Its unique structure allows it to act as a ligand, potentially modulating the activity of various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting the potential of this compound in treating infections caused by resistant bacteria.
Anticancer Potential
The compound's structural features may also confer anticancer properties. A review of related compounds indicates that modifications in the pyridine ring can enhance cytotoxicity against cancer cell lines. For example, derivatives with similar functional groups have demonstrated effectiveness against multiple cancer types, including lung and breast cancers.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antibacterial efficacy of pyridine derivatives found that those with halogen substitutions, like chlorine, exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., MCF-7 and A549) revealed that compounds with similar structures to 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine had IC50 values ranging from 5 to 10 µM, indicating significant cytotoxic effects.
- Structure–Activity Relationship (SAR) : Research into SAR has shown that introducing polar functionalities can improve solubility and metabolic stability while maintaining or enhancing biological activity. This insight is crucial for optimizing the pharmacokinetic profiles of new drug candidates based on this compound.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-chloro-5-hydroxypyridine | Antimicrobial | 15 |
| 2-chloro-5-methoxypyridine | Anticancer | 8 |
| 2-chloro-3-(tetrahydro-pyran) derivative | Cytotoxicity against MCF7 cells | 6 |
Q & A
Q. What steps optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scale-up using flow chemistry to control exothermic reactions. For chiral intermediates, employ enzymatic resolution (e.g., lipases) or crystallization-induced asymmetric transformation. Monitor purity via in-line PAT tools (e.g., FTIR) and optimize workup to minimize epimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
